NSC 405020

描述

准备方法

NSC 405020 的合成涉及在受控条件下将 3,4-二氯苯甲酰氯与 1-甲基丁胺反应。反应通常在二氯甲烷等有机溶剂中进行,并加入三乙胺等碱来中和反应过程中生成的盐酸。 然后通过重结晶或色谱法提纯产物,以达到高纯度 .

This compound 的工业生产方法类似,但规模更大,以适应更大的产量。 反应条件经过优化,以确保最大产量和纯度,通常涉及自动化系统以精确控制温度、压力和反应物浓度 .

化学反应分析

NSC 405020 经历了几种类型的化学反应,包括:

取代反应: 由于苯环上存在氯原子,该化合物可以参与亲核取代反应。

还原反应: 在特定条件下,使用氢化铝锂等还原剂可以将 this compound 中的酰胺基团还原为胺。

氧化反应: 该化合物可以被氧化形成各种衍生物,具体取决于所用氧化剂.

这些反应中常用的试剂和条件包括二氯甲烷等有机溶剂、三乙胺等碱以及氢化铝锂等还原剂。 这些反应形成的主要产物通常是具有修饰的官能团的原始化合物的衍生物 .

科学研究应用

Cancer Research

NSC 405020 has been extensively studied for its potential applications in cancer research, particularly due to its ability to inhibit MT1-MMP, which is implicated in tumor invasion and metastasis.

- Tumor Growth Inhibition : Studies have shown that this compound can reduce tumor growth by inhibiting the activity of MT1-MMP. For example, it has been reported to suppress bone erosion in c-Fos-deficient mouse models and decrease arsenic-mediated invasion in human squamous cell carcinoma cells .

Cell Biology

In cell biology, this compound is used to explore the role of matrix metalloproteinases in cellular processes such as migration and invasion. Its specific inhibition of MT1-MMP allows researchers to dissect the pathways involved in these processes without affecting other MMPs.

Electrochemical Sensing

Recent studies have also explored the use of this compound in electrochemical sensing applications. By covalently attaching this compound to carbon nanotubes, researchers have developed sensors capable of detecting MMP-14 with high specificity and sensitivity. This application highlights the compound's versatility beyond traditional biochemical assays .

Industrial Applications

In addition to its biomedical applications, this compound is being investigated for potential uses in material science and organic synthesis. Its properties as a reagent can facilitate the development of new materials with specific characteristics.

Case Study 1: Tumor Invasion and Metastasis

In a study published by Clancy et al., this compound was shown to significantly reduce the invasiveness of glioblastoma cells by inhibiting MT1-MMP activity. The results indicated that treatment with this compound led to a marked decrease in cell migration efficiency by approximately 75%, underscoring its potential as a therapeutic agent against aggressive cancers .

Case Study 2: Electrochemical Detection

A novel approach demonstrated by researchers involved using this compound for electrochemical detection of MMP-14. By modifying carbon nanotubes with this inhibitor, they achieved a linear detection range for MMP-14 down to 10 ng/mL. This method not only enhances detection sensitivity but also offers a stable platform for monitoring MMP activity in various biological samples .

作用机制

NSC 405020 通过直接与 MT1-MMP 的血红素结构域相互作用发挥作用。这种相互作用影响 MT1-MMP 的同二聚化,从而抑制其促肿瘤活性。 该化合物不影响 MT1-MMP 或 MMP-2 的催化活性,使其成为一种选择性抑制剂 . 所涉及的分子靶点和途径包括对 MT1-MMP 介导过程的抑制,这些过程对于肿瘤生长和转移至关重要 .

相似化合物的比较

NSC 405020 独特之处在于其选择性抑制 MT1-MMP 的血红素结构域,而不影响其催化活性。类似的化合物包括:

巴替马司他: 一种广谱基质金属蛋白酶抑制剂,靶向多种 MMP,但缺乏 this compound 的选择性。

马利马司他: 另一种广谱抑制剂,在癌症治疗中具有应用,但其作用机制与 this compound 不同。

This compound 因其特异性和选择性抑制作用而脱颖而出,使其成为研究 MT1-MMP 及其在癌症进展中的作用的宝贵工具 .

生物活性

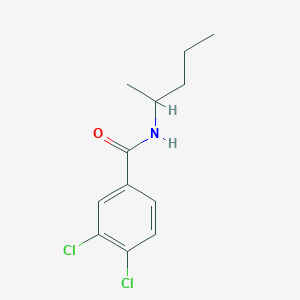

NSC 405020, chemically known as 3,4-Dichloro-N-(pentan-2-yl) benzamide, is a small molecule inhibitor primarily targeting matrix metalloproteinase-14 (MMP-14), also referred to as membrane-type matrix metalloproteinase-1 (MT1-MMP). This compound has garnered attention for its specific noncatalytic inhibition of MMP-14, which plays a crucial role in extracellular matrix remodeling, cancer progression, and metastasis.

This compound interacts directly with the hemopexin (PEX) domain of MMP-14. This interaction affects the protein's homodimerization without inhibiting its catalytic activity. The significance of this mechanism lies in its potential to modulate tumor angiogenesis and invasion, making it a valuable candidate in cancer therapeutics. Studies have shown that the binding of this compound to the PEX domain hinders the functional interactions necessary for MMP-14's pro-tumorigenic activities .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits MMP-14-mediated extracellular matrix degradation. For instance, in assays where breast cancer cell lines were treated with this compound, significant suppression of invadopodia formation and ECM degradation was observed at concentrations as low as 50 µM .

Table 1: Inhibition of MMP-14 Activity by this compound

| Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|

| This compound | 50 | 75 |

| Control | - | 0 |

Case Study 1: Breast Cancer Metastasis

In a study investigating the role of MMP-14 in breast cancer metastasis, treatment with this compound resulted in reduced metastatic behavior in vivo. The study highlighted that disrupting MMP-14 activity through this compound led to altered interactions between cancer cells and their microenvironment, ultimately reducing invasion capabilities .

Case Study 2: Tumor Microenvironment

Another significant study evaluated the impact of this compound on tumor-associated matrix remodeling. When administered to tumor-bearing mice, this compound was shown to decrease MMP-14 levels in tumor-conditioned media, indicating its effectiveness in modulating the tumor microenvironment .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics with a moderate half-life conducive for therapeutic applications. Toxicological assessments indicate low cytotoxicity across various normal cell lines at therapeutic concentrations, making it a promising candidate for further clinical development .

常见问题

Basic Research Questions

Q. How can researchers design experiments to evaluate the inhibitory effects of NSC 405020 on MT1-MMP-mediated processes without interfering with catalytic activity?

- Methodological Answer :

- Use in vitro migration assays with cell lines expressing varying MT1-MMP levels (e.g., high vs. low expression) to isolate its PEX domain-specific effects. Include controls such as untreated cells and cells treated with catalytic inhibitors (e.g., Marimastat) to differentiate between catalytic and non-catalytic mechanisms .

- Quantify migration efficiency via transwell or scratch assays, and validate results using fluorescence-based markers (e.g., RFU measurements) to track cell movement over time .

- Confirm the absence of catalytic inhibition by measuring MMP-2 activity using gelatin zymography in parallel experiments .

Q. What methodologies are recommended for analyzing dose-dependent effects of this compound in tumor models?

- Methodological Answer :

- Conduct dose-response experiments with concentrations ranging from 100 μM to 1000 μM in vitro to identify the IC50 for migration or tumor growth inhibition .

- For in vivo studies, administer this compound via intratumoral injection (e.g., 0.5 mg/kg) and monitor tumor volume changes using caliper measurements or imaging techniques. Include vehicle controls (e.g., DMSO) to account for solvent effects .

- Address solubility challenges by preparing stock solutions in DMSO (26 mg/mL) and diluting in culture media or saline to ensure bioavailability .

Advanced Research Questions

Q. How should contradictory data between in vitro and in vivo studies on this compound’s impact on cell migration be reconciled?

- Methodological Answer :

- Apply frameworks like FINER criteria to assess feasibility and relevance of models. For example, in vitro systems may lack tumor microenvironment factors (e.g., collagen-I deposition) that enhance this compound’s efficacy in vivo .

- Perform systems-based analysis by integrating transcriptomic data from treated tumors to identify compensatory pathways (e.g., upregulated integrins) that may obscure migration outcomes .

- Use meta-analysis tools to compare datasets across studies, focusing on variables such as MT1-MMP expression levels and experimental timelines .

Q. What are the best practices for ensuring reproducibility when using this compound in different experimental models?

- Methodological Answer :

- Document storage conditions rigorously: Store powder at -20°C and solutions at -80°C, with batch-specific solubility tests to avoid precipitation .

- Follow FAIR data principles : Archive raw data (e.g., RFU values, tumor measurements) and protocols in standardized formats (e.g., ISA-Tab) to enable cross-lab validation .

- Include detailed negative controls (e.g., ΔPEX mutants) in publications to clarify this compound’s specificity and rule off-target effects .

Q. How can researchers integrate this compound’s specific inhibition profile into broader studies on tumor microenvironment modulation?

- Methodological Answer :

- Combine this compound with therapies targeting complementary pathways (e.g., immune checkpoint inhibitors) and assess synergistic effects using 3D co-culture models or murine tumor grafts .

- Quantify collagen-I (COL-I) deposition via immunohistochemistry or mass spectrometry to evaluate this compound’s role in fibrosis induction, a hallmark of its in vivo activity .

- Leverage multi-omics approaches (e.g., single-cell RNA sequencing) to map this compound’s impact on stromal cell populations and extracellular matrix remodeling .

Q. Methodological Considerations

- Data Analysis : Use statistical tools (e.g., ANOVA for dose-response curves) and software like GraphPad Prism to visualize trends. Address uncertainties by repeating experiments with independent biological replicates .

- Ethical and Novelty Checks : Align research questions with PICO (Population, Intervention, Comparison, Outcome) and FINER frameworks to ensure novelty and clinical relevance .

属性

IUPAC Name |

3,4-dichloro-N-pentan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDYECYBETXQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323865 | |

| Record name | NSC 405020 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7497-07-6 | |

| Record name | 7497-07-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 405020 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7497-07-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。